Cas no 218608-81-2 ((S)-3-Amino-5,5-dimethylhexanoicacid)

(S)-3-Amino-5,5-dimethylhexanoic acid is a chiral non-proteinogenic amino acid characterized by its dimethyl-substituted hexanoic acid backbone and an amine group at the 3-position. This compound is of interest in pharmaceutical and biochemical research due to its structural rigidity, conferred by the geminal dimethyl group, which enhances stereochemical stability. Its chiral (S)-configuration makes it a valuable building block for the synthesis of peptidomimetics and bioactive molecules, particularly in drug discovery targeting enzymes or receptors sensitive to stereochemistry. The carboxyl and amino functionalities provide versatile reactivity for further derivatization, enabling applications in asymmetric synthesis and medicinal chemistry.
(S)-3-Amino-5,5-dimethylhexanoicacid structure
218608-81-2 structure
Product Name:(S)-3-Amino-5,5-dimethylhexanoicacid
CAS No:218608-81-2
MF:C8H17NO2
MW:159.2260825634
CID:66971
PubChem ID:11819317
Update Time:2025-06-30

(S)-3-Amino-5,5-dimethylhexanoicacid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Amino-5,5-dimethylhexanoic acid
    • (3S)-3-Amino-5,5-dimethylhexanoic acid
    • hexanoic acid, 3-amino-5,5-dimethyl-, (3S)-
    • SCHEMBL288405
    • CHEMBL1160890
    • Hexanoic acid,3-amino-5,5-dimethyl-, (3S)-
    • 218608-81-2
    • (S)-3-Amino-5,5-dimethylhexanoicacid
    • Inchi: 1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
    • InChI Key: ZBCPPTZVOXHDMT-ZCFIWIBFSA-N
    • SMILES: OC(C[C@H](CC(C)(C)C)N)=O

Computed Properties

  • Exact Mass: 159.12601
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

(S)-3-Amino-5,5-dimethylhexanoicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S294255-2.5mg
(S)-3-Amino-5,5-dimethylhexanoicacid
218608-81-2
2.5mg
$ 205.00 2022-06-03
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S294255-5mg
(S)-3-Amino-5,5-dimethylhexanoicacid
218608-81-2
5mg
$ 375.00 2022-06-03
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218608-81-2
10mg
$ 590.00 2022-06-03

(S)-3-Amino-5,5-dimethylhexanoicacid Related Literature

Additional information on (S)-3-Amino-5,5-dimethylhexanoicacid

Introduction to (S)-3-Amino-5,5-dimethylhexanoic Acid (CAS No. 218608-81-2)

Compound (S)-3-Amino-5,5-dimethylhexanoic acid, identified by its CAS number 218608-81-2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral amino acid derivative has garnered attention due to its unique structural properties and potential applications in drug development and biocatalysis. The presence of a stereogenic center at the third carbon atom, combined with the bulky isobutyl side chain, makes it a fascinating subject for researchers exploring enzyme inhibition and molecular recognition.

The molecular structure of (S)-3-Amino-5,5-dimethylhexanoic acid consists of a six-carbon backbone with an amino group at the terminal carbon and a carboxylic acid group at the other end. The isobutyl substitution at the fifth carbon introduces steric hindrance, which can influence its interactions with biological targets. This feature is particularly valuable in designing molecules that exhibit high specificity for certain enzymes or receptors.

In recent years, there has been growing interest in the use of chiral amino acids as building blocks for peptidomimetics and protease inhibitors. The enantiomerically pure form of (S)-3-Amino-5,5-dimethylhexanoic acid has been explored in the development of novel therapeutic agents. For instance, studies have shown that this compound can serve as a key intermediate in synthesizing analogs of natural amino acids, which may possess enhanced pharmacological properties.

One of the most compelling aspects of (S)-3-Amino-5,5-dimethylhexanoic acid is its potential role in asymmetric synthesis. Chiral auxiliaries and catalysts derived from this compound have been utilized to achieve high enantioselectivity in various chemical transformations. This capability is crucial for producing enantiomerically pure drugs that exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Recent advancements in computational chemistry have further highlighted the importance of (S)-3-Amino-5,5-dimethylhexanoic acid. Molecular modeling studies have demonstrated that this compound can interact with biological targets in a highly specific manner due to its unique conformational flexibility. These insights have guided the design of new drug candidates targeting diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of (S)-3-Amino-5,5-dimethylhexanoic acid presents both challenges and opportunities for synthetic chemists. Traditional methods often rely on chiral resolution or enzymatic resolution to obtain the desired enantiomer. However, recent innovations in biocatalysis have enabled more efficient and sustainable production routes. For example, whole-cell biocatalysts have been engineered to convert simple precursors into this compound with high yield and enantioselectivity.

Industrial applications of (S)-3-Amino-5,5-dimethylhexanoic acid are also emerging. Its use as a precursor in peptide synthesis has been commercialized by several pharmaceutical companies. Additionally, it serves as a key component in custom peptide libraries used for high-throughput screening of drug candidates. The versatility of this compound makes it an indispensable tool for medicinal chemists.

The future prospects for (S)-3-Amino-5,5-dimethylhexanoic acid are promising. Ongoing research aims to expand its utility in drug discovery and material science. Novel derivatives are being explored for their potential applications in nanotechnology and smart materials. Furthermore, efforts are underway to develop greener synthetic methods that minimize waste and energy consumption.

In conclusion, (S)-3-Amino-5,5-dimethylhexanoic acid (CAS No. 218608-81-2) is a versatile and highly valuable compound with significant implications for pharmaceutical research and industrial applications. Its unique structural features and functional properties make it an ideal candidate for developing new drugs and advanced materials. As scientific understanding continues to evolve, the role of this compound is expected to grow even further.

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